Cas no 73497-98-0 (4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide)
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-amino-N-(6-methyl-2-pyridinyl)Benzenesulfonamide
- 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide
- 73497-98-0
- SCHEMBL10031608
- DB-295215
- 4-amino-N-(6-methylpyridin-2-yl)benzenesulfonamide
- Z234894713
- AKOS000206265
- YCA49798
- CHEMBL155304
- MFCD07365056
- EN300-56869
-
- Inchi: 1S/C12H13N3O2S/c1-9-3-2-4-12(14-9)15-18(16,17)11-7-5-10(13)6-8-11/h2-8H,13H2,1H3,(H,14,15)
- InChI Key: ZGBQIFSPFDBQEW-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)N)(NC1C=CC=C(C)N=1)(=O)=O
Computed Properties
- Exact Mass: 263.07284784Da
- Monoisotopic Mass: 263.07284784Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 93.5Ų
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A640713-25mg |
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
73497-98-0 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A640713-50mg |
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
73497-98-0 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A640713-250mg |
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
73497-98-0 | 250mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-56869-0.05g |
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
73497-98-0 | 95% | 0.05g |
$64.0 | 2023-02-10 | |
| Enamine | EN300-56869-0.1g |
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
73497-98-0 | 95% | 0.1g |
$77.0 | 2023-02-10 | |
| Enamine | EN300-56869-0.25g |
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
73497-98-0 | 95% | 0.25g |
$110.0 | 2023-02-10 | |
| Enamine | EN300-56869-0.5g |
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
73497-98-0 | 95% | 0.5g |
$209.0 | 2023-02-10 | |
| Enamine | EN300-56869-1.0g |
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
73497-98-0 | 95% | 1.0g |
$299.0 | 2023-02-10 | |
| Enamine | EN300-56869-2.5g |
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
73497-98-0 | 95% | 2.5g |
$586.0 | 2023-02-10 | |
| Enamine | EN300-56869-5.0g |
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
73497-98-0 | 95% | 5.0g |
$866.0 | 2023-02-10 |
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide
Recent Advances in the Study of 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide (CAS: 73497-98-0)
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide (CAS: 73497-98-0) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, mechanism of action, and potential as a lead compound for drug development. This research briefing provides an overview of the latest findings related to this compound, highlighting its significance in current biomedical research.
One of the key areas of interest in the study of 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide is its role as a carbonic anhydrase inhibitor. Carbonic anhydrases (CAs) are a family of enzymes that play critical roles in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Inhibition of specific CA isoforms has been implicated in the treatment of diseases such as glaucoma, epilepsy, and cancer. Recent in vitro studies have demonstrated that this compound exhibits selective inhibition against certain CA isoforms, suggesting its potential as a targeted therapeutic agent.
In addition to its carbonic anhydrase inhibitory activity, recent research has investigated the compound's potential as an antimicrobial agent. Sulfonamide derivatives are well-known for their antibacterial properties, and 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide has shown promising activity against a range of Gram-positive and Gram-negative bacteria. Mechanistic studies suggest that its antimicrobial effects may be mediated through interference with folate biosynthesis, a pathway essential for bacterial growth and replication. These findings open new avenues for the development of novel antibiotics to combat drug-resistant bacterial strains.
Structural optimization studies have also been conducted to enhance the pharmacological profile of 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide. Researchers have explored various modifications to the sulfonamide core and the pyridine moiety to improve its binding affinity, selectivity, and pharmacokinetic properties. Molecular docking simulations and structure-activity relationship (SAR) analyses have provided valuable insights into the key structural features required for optimal biological activity. These studies are crucial for the rational design of more potent and selective derivatives.
Another significant development is the investigation of this compound's potential in cancer therapy. Preliminary studies have indicated that 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide may exhibit antiproliferative effects against certain cancer cell lines. The compound's ability to modulate cellular pathways involved in apoptosis and cell cycle regulation has been a focal point of recent research. While further in vivo studies are needed to validate these findings, the initial results are promising and warrant continued exploration.
In conclusion, 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide (CAS: 73497-98-0) represents a versatile scaffold with multiple therapeutic applications. Its carbonic anhydrase inhibitory, antimicrobial, and potential anticancer properties make it a valuable candidate for further drug development. Ongoing research efforts are expected to yield more detailed insights into its mechanism of action and therapeutic potential, paving the way for the development of novel treatments for various diseases.
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